molecular formula C22H10Br2O2 B12815499 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene

6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene

Cat. No.: B12815499
M. Wt: 466.1 g/mol
InChI Key: OPGSAEDGAIAZMI-UHFFFAOYSA-N
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Description

6,21-dibromo-3,24-dioxahexacyclo[157002,1004,9011,16018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene typically involves multi-step organic reactions. The process begins with the formation of the core hexacyclic structure, followed by the introduction of bromine and oxygen atoms through specific halogenation and oxidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups, enhancing the compound’s versatility.

Scientific Research Applications

6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties can be utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene involves its interaction with specific molecular targets. The bromine atoms and oxygen atoms play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application, but it often involves modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,21-dibromo-3,24-dioxahexacyclo[157002,1004,9011,16018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene stands out due to its specific arrangement of bromine and oxygen atoms within the hexacyclic framework

Properties

Molecular Formula

C22H10Br2O2

Molecular Weight

466.1 g/mol

IUPAC Name

6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene

InChI

InChI=1S/C22H10Br2O2/c23-11-5-7-15-17(9-11)25-21-19(15)13-3-1-2-4-14(13)20-16-8-6-12(24)10-18(16)26-22(20)21/h1-10H

InChI Key

OPGSAEDGAIAZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C2C5=C(O4)C=C(C=C5)Br)OC6=C3C=CC(=C6)Br

Origin of Product

United States

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